2-Methyl-8-azabicyclo[3.2.1]octan-3-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-5-7-3-2-6(9-7)4-8(5)10/h5-10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTMQFIFKIXYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2)CC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Methyl 8 Azabicyclo 3.2.1 Octan 3 Ol and Its Analogs
Established Chemical Synthesis Approaches
Reductive Transformations of Tropinone (B130398) Derivatives
The synthesis of 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol often commences with the appropriately substituted tropinone precursor, 2-methyl-8-azabicyclo[3.2.1]octan-3-one. The stereochemical outcome of the final alcohol is determined by the reduction of the C3-ketone. The facial selectivity of this reduction is influenced by the steric and electronic environment of the bicyclic system, particularly the presence of the C2-methyl group.
The reduction of tropinone itself is known to be stereoselective. NADPH-dependent reductase enzymes, specifically tropinone reductase I (TRI) and tropinone reductase II (TRII), mediate this transformation in various plant species. wikipedia.org TRI predominantly yields tropine (B42219) (the 3α-ol), while TRII produces pseudotropine (the 3β-ol). wikipedia.org In chemical synthesis, the stereoselectivity of the reduction of substituted tropinones can be controlled by the choice of reducing agent and reaction conditions. For instance, the reduction of 6-substituted 6-azabicyclo[3.2.1]octan-3-ones has been studied to develop methods for the stereoselective formation of the corresponding 3α-ols and 3β-ols. rsc.org
The diastereoselective reduction of 2-substituted cyclohexanones, a related system, has been shown to be highly dependent on the catalyst and the steric bulk of the reducing agent and substituents. nih.gov For 2-methylcyclohexanone, the use of a bulky alcohol in Meerwein-Ponndorf-Verley reduction favors the formation of the cis-alcohol, proceeding through a less hindered transition state. nih.gov These principles can be applied to the reduction of 2-methyltropinone to control the stereochemistry at C3.
Key Substitution Reactions in the Bicyclo[3.2.1]octane Scaffold
The introduction of the C2-methyl group onto the 8-azabicyclo[3.2.1]octane scaffold is a critical step. A common strategy involves the alkylation of a tropinone enolate. The formation of the lithium enolate of tropinone, followed by quenching with an electrophile, allows for substitution at the C2 position. cdnsciencepub.com The stereoselectivity of this alkylation is influenced by the reaction conditions and the nature of the electrophile. The exo face of tropinone is generally considered less sterically hindered, which can direct the approach of the electrophile. cdnsciencepub.com
The generation of tropinone enolates can be achieved using strong bases such as lithium diisopropylamide (LDA). The subsequent reaction with a methylating agent, like methyl iodide, introduces the desired C2-methyl group. The stereochemical outcome of this alkylation can be influenced by factors such as the solvent, temperature, and the presence of additives.
Advanced Coupling Strategies: Mitsunobu and Organometallic Reactions
The Mitsunobu reaction provides a powerful method for the inversion of stereochemistry at a hydroxyl group or for the introduction of various functionalities. This reaction allows for the conversion of primary and secondary alcohols to esters, ethers, and other derivatives with a clean inversion of configuration. researchgate.net In the context of this compound synthesis, if an undesired stereoisomer of the alcohol is formed during the reduction step, a Mitsunobu reaction could be employed to invert the stereocenter at C3. The reaction typically involves the use of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃) to activate the alcohol for nucleophilic substitution.
Organometallic reagents, such as Grignard reagents and organocuprates, are pivotal in forming carbon-carbon bonds. While Grignard reagents typically add to the carbonyl group of ketones in a 1,2-fashion, organocuprates (Gilman reagents) are known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated ketones. youtube.comrsc.org In the synthesis of 2-methyltropinone, a conjugate addition of a methyl organocuprate to a tropenone intermediate could be a viable strategy. The reaction of organolithium cuprates with α,β-unsaturated ketones proceeds via nucleophilic attack at the β-carbon, forming an intermediate enolate which is then protonated. ehu.es
Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives
Achieving high levels of stereocontrol is paramount in the synthesis of complex molecules like this compound, which contains multiple stereocenters. Enantioselective and diastereoselective methods are employed to control the absolute and relative stereochemistry of the final product.
Enantioselective and Diastereoselective Methods
The desymmetrization of meso starting materials is a powerful strategy for enantioselective synthesis. For tropane (B1204802) alkaloids, the enantioselective desymmetrization of achiral tropinone derivatives has been a widely used approach. ehu.es This can be achieved through the use of chiral lithium amides to effect an enantioselective deprotonation at the α-position to the carbonyl group, generating an enantioenriched enolate. ehu.esacs.org This chiral enolate can then be trapped with an electrophile, such as a methylating agent, to introduce the C2-substituent with high enantiomeric excess.
Diastereoselective reactions are crucial for controlling the relative stereochemistry of the substituents. For instance, the aldol (B89426) reaction of a tropinone lithium enolate with an aldehyde can be highly diastereoselective. cdnsciencepub.com Similarly, the reduction of the 2-methyltropinone precursor must be diastereoselective to favor the desired stereoisomer of the 3-ol. The choice of reducing agent and reaction conditions plays a critical role in directing the stereochemical outcome.
Chiral Auxiliary and Catalyst-Mediated Approaches
Chiral auxiliaries can be employed to induce stereoselectivity in various transformations. In the context of 8-azabicyclo[3.2.1]octane synthesis, chiral auxiliaries have been used in cycloaddition reactions to control the stereochemistry of the bicyclic scaffold formation. ehu.es For example, a chiral sulfoxide (B87167) has been used to achieve stereocontrol in the (3+2) cycloaddition with 3-oxidopyridinium ylides. ehu.es
Catalyst-mediated approaches offer an efficient and atom-economical way to achieve stereocontrol. Chiral catalysts can be used in a variety of reactions, including hydrogenations, alkylations, and cycloadditions, to produce enantioenriched products. Rhodium-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling reactions have been reported for the synthesis of tropane derivatives. nih.gov Furthermore, chiral-at-metal Rh(III) complexes have been shown to catalyze enantioselective cyclopropanation reactions with high enantio- and diastereoselectivity. organic-chemistry.org Such catalytic systems could potentially be adapted for the asymmetric synthesis of this compound and its analogs.
Below is a table summarizing various synthetic strategies for the 8-azabicyclo[3.2.1]octane scaffold.
| Synthetic Strategy | Key Reaction | Precursor/Reagents | Product Feature | Stereocontrol |
| Reductive Transformation | Ketone Reduction | 2-Methyltropinone, Reducing Agents (e.g., NaBH₄, LiAlH₄) | 3-Hydroxy group | Diastereoselective |
| Substitution Reaction | Enolate Alkylation | Tropinone, LDA, Methyl Iodide | 2-Methyl group | Can be stereoselective |
| Mitsunobu Reaction | Hydroxyl Inversion/Substitution | This compound, DEAD/DIAD, PPh₃, Nucleophile | Inversion of stereochemistry at C3 | Stereospecific (inversion) |
| Organometallic Addition | Conjugate Addition | Tropenone, Methyl Organocuprate | 2-Methyl group | Diastereoselective |
| Enantioselective Deprotonation | Desymmetrization | Tropinone, Chiral Lithium Amide | Enantioenriched 2-substituted tropinone | Enantioselective |
| Chiral Auxiliary Approach | Cycloaddition | Olefin, Azomethine Ylide with Chiral Auxiliary | Enantioenriched bicyclic scaffold | Diastereoselective |
| Catalyst-Mediated Synthesis | Asymmetric Cross-Coupling | Racemic Nortropane derivative, Boronic Ester, Chiral Rh-catalyst | Enantioenriched substituted tropane | Enantioselective |
Desymmetrization Strategies in Tropinone Chemistry
The synthesis of specific stereoisomers of tropane alkaloids, such as this compound, often requires methods that can overcome the inherent symmetry of precursors like tropinone. Desymmetrization is a powerful strategy to introduce chirality into meso compounds, which possess a plane of symmetry. In tropinone chemistry, several enantioselective approaches have been developed to achieve this.
One notable method involves the enantioselective deprotonation of tropinone using a chiral lithium amide base, followed by an aldol reaction. nih.govthieme-connect.com This approach allows for the installation of substituents in a stereocontrolled manner. nih.gov Another significant strategy is the enantioselective hydroboration of tropenone derivatives, which are N-protected analogs of tropinone. thieme-connect.comepfl.ch This method has been used to create chiral alcohol derivatives with excellent enantiomeric excesses. thieme-connect.comepfl.ch To prevent side reactions, the carbonyl group in the tropenone is often protected as an acetal (B89532) before the hydroboration step. thieme-connect.com
More recent strategies for the asymmetric synthesis of substituted tropinones include intramolecular Mannich cyclization reactions. nih.govnih.gov This method utilizes sulfinimine-derived N-sulfinyl β-amino ketone ketals which, upon hydrolysis, form dehydropyrrolidine ketones that cyclize to afford the desired tropinone derivatives in good yield. nih.gov Additionally, proline-catalyzed intramolecular enol-exo-aldol reactions on meso-pyrrolidine dialdehydes have been employed to construct the tropane skeleton with good enantiomeric excess. nih.govmdma.ch
Table 1: Overview of Desymmetrization Strategies in Tropinone Chemistry
| Strategy | Key Reagents/Catalysts | Outcome | Reference(s) |
|---|---|---|---|
| Enantioselective Deprotonation | Chiral lithium amide base | Stereocontrolled installation of substituents via aldol reaction | nih.govthieme-connect.com |
| Enantioselective Hydroboration | (–)-Diisopinocampheylborane ((-)-(Ipc)₂BH) | Access to chiral tropinone derivatives with high enantiomeric excess | thieme-connect.comepfl.ch |
| Intramolecular Mannich Cyclization | N-sulfinyl β-amino ketone ketals, (Boc)₂O/DMAP | Asymmetric synthesis of substituted tropinones | nih.govnih.gov |
| Proline-Catalyzed Intramolecular Aldol Reaction | Proline, meso-pyrrolidine dialdehyde | Enantioselective formation of the tropane ring skeleton | nih.govmdma.ch |
Biosynthetic Pathways and Biomimetic Synthesis
The biosynthesis of the tropane core structure is a well-studied pathway in plants, particularly in the Solanaceae and Erythroxylaceae families. nih.govpnas.org This natural process serves as an inspiration for biomimetic syntheses, which aim to replicate nature's efficiency in the laboratory. wikipedia.org The classic Robinson synthesis of tropinone in 1917 is a prime example of a biomimetic approach, using simple precursors that mirror the biological building blocks. wikipedia.orgrsc.org
In nature, the conversion of the ketone group in tropinone to a hydroxyl group is a critical step, catalyzed by specific enzymes. wikipedia.org This reduction is mediated by NADPH-dependent reductase enzymes that have been identified and characterized in numerous plant species. wikipedia.org These enzymes, known as tropinone reductases (TRs), are responsible for producing the alcohol precursors to various tropane alkaloids. wikipedia.orgontosight.ai While these enzymes are primarily studied in plants, the genes encoding them have been isolated and expressed in microorganisms like Escherichia coli for further characterization and potential use in biocatalytic processes. nih.govresearchgate.net The recombinant enzymes produced in E. coli exhibit the same strict stereospecificity as the native plant enzymes. nih.govresearchgate.net
The biosynthesis of all tropane alkaloids begins with the amino acids L-ornithine or L-arginine. nih.govbiocyclopedia.com These amino acids are converted to putrescine, which is then N-methylated by the enzyme putrescine N-methyltransferase (PMT), considered the first committed step in the pathway. nih.govpnas.org The resulting N-methylputrescine is subsequently converted to the N-methyl-Δ¹-pyrrolinium cation, a common precursor for all tropane alkaloids. nih.gov
This cation then undergoes a reaction with a malonyl-CoA-derived unit, a process recently elucidated to involve a unique type III polyketide synthase (PYKS). nih.gov This enzyme catalyzes the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.gov Finally, a cytochrome P450 enzyme mediates the cyclization of this intermediate to form tropinone, the first compound in the pathway to feature the characteristic 8-azabicyclo[3.2.1]octane core. nih.govnih.gov
The reduction of tropinone is a crucial branch point in the biosynthetic pathway, determining which class of tropane alkaloids will be produced. oup.comnih.gov This step is governed by two distinct enzymes with opposing stereospecificities: Tropinone Reductase I (TRI) and Tropinone Reductase II (TRII). nih.govnih.gov
Tropinone Reductase I (TRI) catalyzes the reduction of tropinone to tropine (3α-tropanol). nih.govbiocyclopedia.com Tropine is the precursor for the synthesis of hyoscyamine (B1674123) and scopolamine. nih.govnih.gov
Tropinone Reductase II (TRII) stereospecifically reduces tropinone to pseudotropine (ψ-tropine or 3β-tropanol). nih.govbiocyclopedia.com Pseudotropine is the precursor for calystegines, a group of polyhydroxylated nortropane alkaloids. nih.govnih.gov
Both TRI and TRII are NADPH-dependent enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family and share significant amino acid sequence identity (around 64%), suggesting they evolved from a common ancestor. nih.govresearchgate.netnih.gov Despite their structural similarity, the stereospecific outcome of the reaction is dictated by the orientation of the tropinone substrate within the active site of each enzyme. nih.govrcsb.org This difference in binding is controlled by a few key amino acid residues that create different electrostatic environments within the substrate-binding pocket. rcsb.org In most tropane alkaloid-producing plants, the activity of TRI is significantly higher than that of TRII, leading to tropine being the major reduction product. wikipedia.org
Table 2: Comparison of Tropinone Reductase I (TRI) and Tropinone Reductase II (TRII)
| Feature | Tropinone Reductase I (TRI) | Tropinone Reductase II (TRII) | Reference(s) |
|---|---|---|---|
| EC Number | 1.1.1.206 | 1.1.1.236 | nih.govnih.gov |
| Product | Tropine (3α-tropanol) | Pseudotropine (3β-tropanol) | nih.govwikipedia.org |
| Subsequent Alkaloids | Hyoscyamine, Scopolamine | Calystegines | nih.govnih.gov |
| Cofactor | NADPH | NADPH | wikipedia.orgontosight.ai |
| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) | Short-chain dehydrogenase/reductase (SDR) | nih.govnih.gov |
| Stereochemistry | Forms 3α-hydroxyl group | Forms 3β-hydroxyl group | pnas.orgresearchgate.net |
Chemical Reactivity and Derivatization of 2 Methyl 8 Azabicyclo 3.2.1 Octan 3 Ol
Oxidation and Reduction Reactions of the Hydroxyl Group
The hydroxyl group at the C-3 position of 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol is readily susceptible to oxidation and reduction reactions. These transformations are fundamental in the synthesis of various tropane (B1204802) derivatives.
Oxidation:
The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 2-Methyl-8-azabicyclo[3.2.1]octan-3-one. This conversion is a common step in the synthesis of more complex tropane alkaloids and their analogs. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include Swern oxidation, Oppenauer oxidation, and the use of chromium-based reagents. The resulting ketone is a key intermediate for further modifications at the C-2 and C-4 positions of the tropane ring system.
Reduction:
The reduction of the carbonyl group in 2-Methyl-8-azabicyclo[3.2.1]octan-3-one allows for the stereoselective synthesis of the corresponding alcohol, this compound. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions. The use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can lead to the formation of either the endo or exo alcohol isomer. The stereoselectivity of this reduction is crucial as the biological activity of tropane alkaloids is often dependent on the stereochemistry of the C-3 hydroxyl group.
Table 1: Oxidation and Reduction Reactions of the Hydroxyl Group
| Reaction Type | Starting Material | Product | Typical Reagents |
|---|---|---|---|
| Oxidation | This compound | 2-Methyl-8-azabicyclo[3.2.1]octan-3-one | Swern oxidation reagents, Oppenauer oxidation reagents, Chromium-based reagents |
| Reduction | 2-Methyl-8-azabicyclo[3.2.1]octan-3-one | This compound | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |
Functional Group Interconversions and Esterification
The hydroxyl group of this compound serves as a versatile handle for various functional group interconversions, most notably esterification.
Esterification:
The esterification of the C-3 hydroxyl group is a widely employed strategy to synthesize a vast array of tropane derivatives with diverse pharmacological properties. This reaction typically involves the coupling of this compound with a carboxylic acid or its activated derivative (e.g., acid chloride, anhydride). Classical esterification methods, often utilizing activating agents like carbodiimides, are employed under mild conditions to preserve the stereochemistry at the C-3 position.
Notable esters synthesized from the parent compound, 8-methyl-8-azabicyclo[3.2.1]octan-3-ol (tropine), which serves as a close structural analog, include:
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate: A key structural motif found in anticholinergic drugs.
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate: A mesylate ester, which can serve as a good leaving group for subsequent nucleophilic substitution reactions.
Other Functional Group Interconversions:
Beyond esterification, the hydroxyl group can be converted into other functional groups to further diversify the chemical space of this compound derivatives. For instance, it is possible to convert the hydroxyl group into an amine, leading to the formation of 3-amino-2-methyl-8-azabicyclo[3.2.1]octane derivatives. These transformations often proceed through the formation of an intermediate with a good leaving group at the C-3 position, such as a tosylate or mesylate, followed by nucleophilic substitution with an appropriate nitrogen-containing nucleophile.
Table 2: Examples of Ester Derivatives
| Ester Derivative Name | Acid Moiety | Potential Significance |
|---|---|---|
| (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate | 2-hydroxy-2-phenylacetic acid | Anticholinergic activity |
| (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate | Methanesulfonic acid | Intermediate for nucleophilic substitution |
Modifications of the Nitrogen Bridge and Ring Systems
Modifications of the Nitrogen Bridge:
N-Alkylation and Quaternization: The lone pair of electrons on the nitrogen atom allows for N-alkylation reactions. Treatment with alkyl halides can introduce various alkyl groups at the N-8 position. Further reaction with an alkylating agent can lead to the formation of a quaternary ammonium (B1175870) salt. This quaternization alters the charge and polarity of the molecule, which can significantly impact its pharmacological profile.
N-Dealkylation: The methyl group at the N-8 position can be removed through N-dealkylation reactions. Photolytic N-demethylation is one such method, which involves the irradiation of the tertiary N-methylamine in the presence of a photosensitizing agent. thieme-connect.de This reaction proceeds through an electron transfer mechanism, leading to the formation of the corresponding secondary amine, 2-azabicyclo[3.2.1]octan-3-ol. This secondary amine can then be further functionalized with different substituents.
Modifications of the Ring System:
Ring Expansion and Contraction: While less common for this specific compound, the broader 8-azabicyclo[3.2.1]octane scaffold can undergo ring expansion and contraction reactions. For instance, the reaction of substituted norbornadienes with tosyl azide (B81097) can lead to the formation of a 2-azabicyclo[3.2.1]octadiene system, which represents a ring expansion. nih.gov Conversely, certain rearrangements can lead to ring contraction, forming different bicyclic systems. researchgate.net These skeletal modifications can lead to novel scaffolds with unique three-dimensional structures and potentially new biological activities. It has been noted that for some derivatives, ring opening or contraction can be detrimental to inhibitory activity. acs.org
Table 3: Modifications of the Nitrogen Bridge
| Modification Type | Description | Typical Reagents/Conditions |
|---|---|---|
| N-Alkylation/Quaternization | Introduction of alkyl groups or formation of a quaternary ammonium salt at the N-8 position. | Alkyl halides |
| N-Dealkylation | Removal of the methyl group from the N-8 position to yield a secondary amine. | Photolysis with a photosensitizer |
Structure Activity Relationship Sar Studies of 2 Methyl 8 Azabicyclo 3.2.1 Octan 3 Ol Derivatives
SAR at Monoamine Transporters
Detailed structure-activity relationship studies focusing specifically on derivatives of 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol at the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters are not extensively available in publicly accessible literature. However, research on the broader class of 8-azabicyclo[3.2.1]octane derivatives provides valuable insights into the pharmacophoric requirements for transporter affinity and selectivity.
While direct SAR data for this compound derivatives is limited, studies on structurally related 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have shown that the rigid bicyclic framework can impart modest stereoselective binding and inhibition at the DAT. nih.gov For these related compounds, the nature of the substituent at the 8-position (the nitrogen atom) significantly influences DAT affinity and selectivity. For instance, certain substitutions can lead to potent and selective DAT ligands. nih.gov
In the broader class of 8-azabicyclo[3.2.1]octane derivatives, modifications at the 3- and 8-positions have been shown to modulate affinity for SERT and NET. For example, in a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, an 8-cyclopropylmethyl group was identified as a key moiety for imparting high SERT/DAT selectivity. nih.govnih.gov This suggests that the size and nature of the N-substituent are critical determinants for interaction with both SERT and DAT. Another derivative in the same series, the 8-chlorobenzyl derivative, was found to be highly selective for DAT over NET. nih.govnih.gov
The substituent on the nitrogen atom of the 8-azabicyclo[3.2.1]octane ring system is a crucial factor in determining the affinity and selectivity of these compounds for monoamine transporters. nih.gov In studies of GBR 12909 analogues, which share the piperazine-like pharmacophore, N-substitution on the piperidine (B6355638) ring has been shown to enhance DAT selectivity over SERT. nih.gov In the case of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the 8-cyclopropylmethyl group conferred significant SERT/DAT selectivity, with the derivative having a DAT Ki of 4.0 nM and a SERT/DAT selectivity ratio of 1060. nih.govnih.gov Similarly, an 8-chlorobenzyl substitution resulted in high selectivity for DAT over NET, with a DAT Ki of 3.9 nM and a NET/DAT selectivity ratio of 1358. nih.govnih.gov
| Derivative | N-Substituent | DAT Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | Cyclopropylmethyl | 4.0 | 1060 | - |
| 22g | p-Chlorobenzyl | 3.9 | - | 1358 |
| Data from a study on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, which are structurally related to this compound. nih.govnih.gov |
SAR at G Protein-Coupled Receptors (GPCRs)
Derivatives of 8-azabicyclo[3.2.1]octan-3-ol have been investigated as ligands for various GPCRs, including the Nociceptin/Orphanin FQ peptide (NOP) receptor and dopamine D2-like receptors.
Several non-peptide, orally active NOP receptor agonists based on the 8-azabicyclo[3.2.1]octan-3-ol scaffold have been developed. One such example is SCH 486757 (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol), which is a selective NOP receptor agonist with a Ki of 4.6 nM for the human NOP receptor. nih.gov This compound demonstrates significantly lower affinity for classical opioid receptors, highlighting the selectivity that can be achieved with this scaffold. nih.gov Another related compound, SCH 221510, is also a potent and selective NOP agonist with a Ki of 0.3 nM and an EC50 of 12 nM at the NOP receptor. rndsystems.com
| Compound | NOP Receptor Kᵢ (nM) | NOP Receptor EC₅₀ (nM) | MOP Receptor Kᵢ (nM) | KOP Receptor Kᵢ (nM) | DOP Receptor Kᵢ (nM) |
| SCH 486757 | 4.6 | 79 | >1000 | >1000 | >10000 |
| SCH 221510 | 0.3 | 12 | 65 | 131 | 2854 |
| Binding and functional data for selected 8-azabicyclo[3.2.1]octan-3-ol derivatives at the NOP receptor and classical opioid receptors. nih.govrndsystems.com |
The 8-azabicyclo[3.2.1]octan-3-ol (tropane) scaffold has been utilized to develop ligands for dopamine D2-like receptors. In one study, replacing the piperidine ring of a known D2R-selective antagonist with a tropane (B1204802) ring reversed the selectivity towards the D3R subtype. nih.gov Further exploration of N-substituted and 3-aryl ring-substituted analogues led to the discovery of high-affinity D2R/D3R ligands. nih.gov
For instance, the introduction of a 3-benzofurylmethyl substituent at the nitrogen atom resulted in compounds with low nanomolar affinities at both D2R and D3R. nih.gov One such derivative exhibited Ki values of 1.7 nM for D2R and 0.34 nM for D3R. nih.gov This represented a significant improvement in D3R binding affinity compared to the parent piperidine-containing compound. nih.gov The nature of the aryl group at the 3-position and the substituent on the nitrogen were both found to be critical for affinity and selectivity. While a 3,4-dichlorophenyl group at the 3-position was well-tolerated, a 2-naphthyl or 2-methoxyphenyl group at this position was detrimental to binding at both D2R and D3R. nih.gov
| Compound | N-Substituent | 3-Aryl Substituent | D2R Kᵢ (nM) | D3R Kᵢ (nM) | D2R/D3R Selectivity |
| 31 | 3-Indolylmethyl | 4-Chlorophenyl | 33.4 | 15.5 | 0.46 |
| 32 | 3-Indolylmethyl | 3,4-Dichlorophenyl | 35.3 | 6.35 | 0.18 |
| 44 | 3-Benzofurylmethyl | 4-Chlorophenyl | 1.06 | 0.71 | 0.67 |
| 45 | 3-Benzofurylmethyl | 3,4-Dichlorophenyl | 1.7 | 0.34 | 0.2 |
| Binding affinities of selected N-substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives at human D2 and D3 dopamine receptors. nih.gov |
Nicotinic Acetylcholine (B1216132) Receptor Ligand Interactions
Derivatives of the 8-azabicyclo[3.2.1]octane framework have been identified as potent ligands for nicotinic acetylcholine receptors (nAChRs). SAR studies have shown that the tropane motif is a key structural feature for achieving selectivity for the α7 nAChR subtype. nih.gov For instance, tropisetron, a well-known α7 nAChR partial agonist and 5-HT3 receptor antagonist, features the 8-methyl-8-azabicyclo[3.2.1]octan-3-yl moiety. nih.govsemanticscholar.org The interaction of these ligands with nAChRs is crucial for modulating neuronal excitability and synaptic communication in the central nervous system. semanticscholar.org
Research into various azabicyclic compounds has demonstrated that specific substitutions on the core structure are critical for high-affinity binding and functional activity at different nAChR subtypes. unimi.it The development of selective α7 nAChR agonists is a significant area of interest for potential therapeutic applications in cognitive disorders. semanticscholar.org
SAR in Enzyme Inhibition
A novel class of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane structural core has been identified as promising agents for managing inflammatory responses. nih.gov NAAA is a cysteine hydrolase responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govuniurb.it Inhibition of NAAA increases endogenous PEA levels, thus prolonging its beneficial effects. nih.govacs.org
In-depth SAR studies led to the discovery of potent inhibitors. For example, a sulfonamide analogue with an azabicyclo[3.2.1]octane core demonstrated submicromolar activity against human NAAA (h-NAAA). nih.gov Further optimization, including modifications to the pyrazole and the azabicyclic scaffold, resulted in compounds with low nanomolar inhibitory concentrations. nih.govacs.org One such compound, ARN19689, an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide, inhibits h-NAAA with an IC50 of 0.042 μM. nih.govresearchgate.net Another potent inhibitor, ARN16186, which is (endo)-3-(4-butylphenoxy)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1.]octane, showed an IC50 of 0.023 μM for h-NAAA. google.com
Polyhydroxylated nortropane alkaloids, which are structurally related to the 8-azabicyclo[3.2.1]octane framework, are a recognized class of glycosidase inhibitors. nih.gov These compounds, known as calystegines, have shown inhibitory activity against various glycosidases. The synthesis of 6-oxa-nor-tropane glycomimetics, which are analogues of calystegines, has provided insights into their mode of action, suggesting they act as glucomimetics and galactomimetics. researchgate.net The inhibition of glycosidases is a therapeutic strategy for various diseases, and compounds based on the 8-azabicyclo[3.2.1]octane skeleton are being explored for this purpose. google.comsci-hub.se
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cell growth and survival, making it an attractive target for cancer therapy. mdpi.com Carbazole derivatives incorporating an 8-azabicyclo[3.2.1]oct-3-yl)amino moiety have been investigated as Hsp90 inhibitors. google.com SAR studies on various heterocyclic compounds have identified key structural features necessary for potent Hsp90 inhibition. mdpi.com While specific data on this compound derivatives as Hsp90 inhibitors is limited, the broader class of 8-azabicyclo[3.2.1]octane derivatives represents a potential scaffold for the design of novel Hsp90 inhibitors. molaid.com
Conformational Analysis and Stereochemical Influence on SAR
The stereochemistry of the 8-azabicyclo[3.2.1]octane core is a critical determinant of its biological activity. numberanalytics.com The bicyclic system can exist in different conformations, and the orientation of substituents, particularly at the C3 position, significantly impacts receptor and enzyme interactions.
The endo or exo orientation of the substituent at the 3-position of the 8-azabicyclo[3.2.1]octane ring has a profound effect on biological activity. In the context of NAAA inhibition, a strong preference for the endo-isomer has been observed. nih.gov
For instance, the endo-diastereoisomer of a pyrazinyloxy-substituted azabicyclo[3.2.1]octane derivative was a potent NAAA inhibitor, whereas the corresponding exo-diastereoisomer was completely inactive. nih.gov Similarly, a phenoxy derivative with an endo configuration was approximately seven times more active than its exo counterpart against h-NAAA. nih.gov This stereochemical preference was further confirmed with a para-methyl phenoxy sulfonamide, where the exo-configured compound showed only modest micromolar efficacy. nih.govacs.org This highlights the crucial role of the spatial arrangement of substituents for effective binding to the active site of the enzyme. The stereochemistry is vital for optimal interaction with biological targets. numberanalytics.com
Data Tables
Table 1: SAR of Azabicyclo[3.2.1]octane Derivatives as NAAA Inhibitors
| Compound | Configuration at C3 | Substituent at C3 | h-NAAA IC50 (μM) |
| 20 | endo | Pyrazinyloxy | 0.23 |
| 21 | exo | Pyrazinyloxy | > 10 |
| 31 | endo | Phenoxy | 0.655 |
| 32 | exo | Phenoxy | 4.5 |
| 34 | exo | p-Methylphenoxy | 8.71 |
| 39 (ARN16186) | endo | 4-n-Butylphenoxy | 0.023 |
| 50 (ARN19689) | endo | 5-Ethoxymethyl-pyrazinyloxy | 0.042 |
Data sourced from multiple studies. nih.govacs.org
Three-Dimensional Pharmacophore Mapping and Ligand-Receptor Fit
The development of a three-dimensional (3D) pharmacophore model for derivatives of the 8-azabicyclo[3.2.1]octan-3-ol scaffold has been crucial for understanding their interaction with dopamine D2-like receptors (D2R and D3R). This modeling is informed by extensive structure-activity relationship (SAR) studies that systematically modify the core structure and measure the corresponding changes in receptor binding affinity.
Research has focused on identifying the key chemical features and their optimal spatial arrangement required for high-affinity binding. The rigid tropane ring of the 8-azabicyclo[3.2.1]octan-3-ol skeleton serves as a foundational scaffold, upon which systematic substitutions at the 3-position (aryl ring) and 8-position (nitrogen substituent) have been investigated to map their influence on D2R and D3R binding. nih.gov
A pivotal study provided a template for this pharmacophore development by replacing the flexible piperidine ring in a known D2R-selective antagonist, L741,626, with the more rigid tropane ring. nih.govnih.gov This single modification reversed the receptor selectivity of the parent compound. The resulting tropane analogue (Compound 31 ) showed a preference for the D3 receptor over the D2 receptor, highlighting the critical role of the scaffold's conformation in determining ligand-receptor fit. nih.govnih.gov
Further investigation into the 3-aryltropine pharmacophore revealed several key insights:
Aryl Substituents at the 3-Position: The nature and position of substituents on the aryl ring at the 3-position significantly impact binding affinity. For instance, a 3,4-dichloro substitution on the phenyl ring (Compound 32 ) improved D3R affinity compared to the 4-chloro analogue (Compound 31 ), resulting in a 5-fold selectivity for D3R. nih.gov Conversely, a 2,3-dichloro substitution (Compound 33 ) led to a dramatic loss of affinity at both receptor subtypes. nih.gov
Nitrogen Substituents at the 8-Position: The N-substituent at the 8-position is a critical determinant of binding affinity for D2-like receptors. nih.gov Exploration of various heteroarylmethyl groups led to the discovery that a 3-benzofurylmethyl substituent dramatically increased affinity at both D2R and D3R. nih.govacs.org Compounds 44 and 45 , which feature this N-substituent combined with 4-chloro and 3,4-dichloroaryl groups respectively, exhibit low nanomolar affinities at both receptors. nih.gov Notably, the combination of modifications in Compound 45 resulted in a 470-fold improvement in D3R binding affinity compared to the original parent ligand. nih.govnih.gov
X-ray crystallographic data has provided crucial structural insights, revealing a distinctive spatial arrangement of these pharmacophoric elements in the tropine (B42219) analogues compared to more flexible piperidinol-based ligands. nih.govnih.govacs.org This difference in 3D conformation helps to explain the observed diversity in SAR at the D2 and D3 receptor subtypes, underscoring the importance of a rigid scaffold for achieving high-affinity and selective receptor binding. nih.gov The ligand-receptor fit is governed by how well these spatially defined elements—the aryl group, the N-substituent, and the core tropane structure—are accommodated within the binding pockets of the D2 and D3 receptors. nih.govnih.gov
The research findings are summarized in the data tables below, illustrating the impact of specific structural modifications on receptor binding affinity.
Table 1: Binding Affinities of 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Derivatives with Varied Aryl Substitutions Binding affinities (Ki) are reported in nanomolars (nM) for human dopamine D2 and D3 receptors. Data sourced from Paul et al. (2008). nih.gov
| Compound | 3-Aryl Group (R) | N-Substituent (R') | D2R Ki (nM) | D3R Ki (nM) | D2/D3 Selectivity |
| 31 | 4-Chlorophenyl | 3-Indolylmethyl | 33.4 | 15.5 | 0.46 |
| 32 | 3,4-Dichlorophenyl | 3-Indolylmethyl | 35.3 | 6.35 | 0.18 |
| 33 | 2,3-Dichlorophenyl | 3-Indolylmethyl | 651 | 1620 | 2.49 |
| 37 | 4-Methylthiophenyl | 3-Indolylmethyl | 565 | 541 | 0.96 |
Table 2: Binding Affinities of 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Derivatives with Varied N-Substituents Binding affinities (Ki) are reported in nanomolars (nM) for human dopamine D2 and D3 receptors. Data sourced from Paul et al. (2008). nih.gov
| Compound | 3-Aryl Group (R) | N-Substituent (R') | D2R Ki (nM) | D3R Ki (nM) | D2/D3 Selectivity |
| 41 | 4-Chlorophenyl | 3-Benzothienylmethyl | 12.9 | 3.62 | 0.28 |
| 42 | 3,4-Dichlorophenyl | 3-Benzothienylmethyl | 29.8 | 17.9 | 0.60 |
| 43 | 2,3-Dichlorophenyl | 3-Benzothienylmethyl | 280 | 431 | 1.54 |
| 44 | 4-Chlorophenyl | 3-Benzofurylmethyl | 1.06 | 0.71 | 0.67 |
| 45 | 3,4-Dichlorophenyl | 3-Benzofurylmethyl | 1.70 | 0.34 | 0.20 |
Molecular Mechanisms and Biological Interactions of 2 Methyl 8 Azabicyclo 3.2.1 Octan 3 Ol Analogs in Vitro/preclinical
Receptor Binding Affinity and Selectivity Profiling
Analogs of 2-methyl-8-azabicyclo[3.2.1]octan-3-ol have demonstrated a wide range of binding affinities and selectivities for various receptors, highlighting the therapeutic potential of this chemical scaffold.
Derivatives of 8-azabicyclo[3.2.1]octan-3-ol have shown notable affinity for sigma receptors. ingentaconnect.com Two specific analogs, 11a and 11b, were synthesized and found to possess high affinity for sigma-2 receptors with a favorable sigma-1/sigma-2 selectivity ratio. ingentaconnect.com In competitive binding assays, compound 11b, in particular, exhibited very low affinity for the sigma-1 receptor. ingentaconnect.com Functional assays confirmed that 11b acts as a sigma-2 receptor agonist. ingentaconnect.com
Another analog, SCH 486757 (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]octan-3-ol), has been identified as a selective agonist for the nociceptin/orphanin FQ peptide (NOP) receptor. nih.gov This compound binds to the human NOP receptor with a Ki of 4.6 ± 0.61 nM and displays significant selectivity over classical opioid receptors, with selectivity ratios of 211-fold for MOP, 128-fold for KOP, and 3206-fold for DOP receptors. nih.gov
Furthermore, the 8-azabicyclo[3.2.1]octan-3-ol scaffold has been utilized to develop ligands for dopamine (B1211576) D2-like receptors. nih.gov By replacing the piperidine (B6355638) in a known D2-selective antagonist with a tropane (B1204802) ring, researchers reversed the selectivity profile. nih.govacs.org For example, compound 31 showed Ki values of 33.4 nM for D2 receptors and 15.5 nM for D3 receptors. nih.govacs.org Further modifications, such as the introduction of a 3-benzofurylmethyl group, led to compounds with high affinity for both D2 and D3 receptors, with one analog (45) exhibiting Ki values of 1.7 nM and 0.34 nM, respectively. nih.gov
The versatility of the 8-azabicyclo[3.2.1]octane framework is also evident in the development of antagonists for the kappa opioid receptor. A series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides were synthesized and shown to be potent and selective kappa opioid receptor antagonists. nih.gov One analog, 6c, had an IC50 of 20 nM for the kappa receptor, with selectivity ratios of 36 against the mu receptor and 415 against the delta receptor. nih.gov
Table 1: Receptor Binding Affinities of this compound Analogs
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity |
|---|---|---|---|
| 11a | Sigma-1 | 1100 | 0.07 (σ1/σ2) |
| Sigma-2 | 12.94 | ||
| 11b | Sigma-1 | 1100 | - |
| Sigma-2 | 16.66 | ||
| SCH 486757 | NOP | 4.6 ± 0.61 | 211-fold vs MOP, 128-fold vs KOP, 3206-fold vs DOP |
| 31 | D2 | 33.4 | - |
| D3 | 15.5 | ||
| 45 | D2 | 1.7 | - |
| D3 | 0.34 | ||
| 6c | Kappa | 20 (IC50) | 36-fold vs Mu, 415-fold vs Delta |
Enzymatic Activity Modulation and Inhibition Kinetics
Analogs of this compound have been investigated for their ability to modulate the activity of various enzymes, demonstrating potential as specific inhibitors.
A series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides were developed as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. nih.govacs.org Through structure-activity relationship studies, compound 50 (ARN19689) emerged as a potent, non-covalent inhibitor of human NAAA with an IC50 of 0.042 μM. nih.govacs.org The stereochemistry at the 3-position of the azabicyclic ring was found to be crucial for activity, with the endo-isomer showing significantly greater potency than the exo-diastereoisomer. nih.govacs.org For instance, the endo-isomer 20 had a submicromolar IC50 of 0.23 μM, while the corresponding exo-isomer 21 was inactive. acs.org Further optimization led to the para-methyl-substituted phenoxy sulfonamide 33 , which displayed a promising inhibitory potency in the low double-digit nanomolar range (IC50 = 0.036 μM). nih.govacs.org
In another study, indolyl-quinuclidinols, which share structural similarities with the azabicyclo[3.2.1]octane core, were found to inhibit ENOX activity. thegoodscentscompany.com
Table 2: NAAA Inhibitory Activity of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides
| Compound | h-NAAA IC50 (μM) |
|---|---|
| ARN19689 (50) | 0.042 |
| 20 (endo) | 0.23 |
| 21 (exo) | >50 |
| 33 | 0.036 |
Cellular Pathway Modulation
Apoptosis Induction in Malignant Cell Lines
Certain analogs of this compound have been shown to induce apoptosis in cancer cells, suggesting their potential as anticancer agents.
Two novel 8-azabicyclo[3.2.1]octan-3-ol derivatives, 11a and 11b , which are high-affinity sigma-2 receptor ligands, were evaluated for their effects on the human melanoma A375 cell line. ingentaconnect.com Functional assays demonstrated that compound 11b , acting as a sigma-2 agonist, was able to lower the levels of procaspase-3, indicating the induction of apoptosis. ingentaconnect.com This finding suggests a potential role for selective sigma-2 agonists in the treatment of rapidly proliferating melanoma cells. ingentaconnect.com
Inhibition of Cancer Cell Proliferation and Migration
Preclinical studies have demonstrated that some analogs of this compound can inhibit the proliferation of cancer cells.
A study investigating a series of 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-ones and 3,5-bis(benzylidene)-1-methyl-4-piperidones revealed their cytotoxic properties and preferential toxicity to tumor cells. nih.gov Four compounds, 2a and 3a–c , were identified as lead molecules due to their toxicity towards various neoplasms and their selective toxicity for malignant cells over normal cells. nih.gov The study also noted that replacing the axial protons on the C2 and C6 atoms of the piperidone ring with a dimethylene bridge, forming the 8-azabicyclo[3.2.1]octane structure, resulted in lower cytotoxic potencies. nih.gov
Neurotransmission System Modulation
Dopaminergic System Interactions
The 8-azabicyclo[3.2.1]octane framework is a key structural feature of many compounds that interact with the dopaminergic system, particularly the dopamine transporter (DAT). nih.gov
A series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives were synthesized and evaluated for their affinity at the dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters. nih.gov These compounds exhibited a GBR-like affinity at the DAT and were up to 300-fold more selective for the DAT over the SERT. nih.gov The 8-cyclopropylmethyl derivative 22e was among the most potent compounds in the series and one of the most DAT-selective ligands reported to date. nih.gov
In another study, a series of 3-diarylmethoxymethyl-8-arylalkyl-8-azabicyclo[3.2.1]octane derivatives were synthesized and evaluated at the dopamine and serotonin transporters. The 3α-derivatives were found to be the most potent, with the 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane 15b being the most potent compound of the series with a Ki of 5 nM. researchgate.net This compound also exhibited higher SERT/DAT selectivity than GBR 12909. researchgate.net
Furthermore, the introduction of hydroxyl groups at the 6- and 7-bridge positions of the 8-azabicyclo[3.2.1]octane core was found to influence binding affinity and selectivity for the DAT and SERT. researchgate.net The 7-hydroxyl compounds were more potent at the DAT than their 6-hydroxyl counterparts. researchgate.net
Table 3: Dopamine Transporter (DAT) Binding Affinities of 8-Azabicyclo[3.2.1]octane Analogs
| Compound | DAT Ki (nM) | SERT/DAT Selectivity |
|---|---|---|
| 22e | 4.0 | 1060 |
| 15b | 5 | 48 |
Serotonergic and Noradrenergic System Modulations
Analogs based on the 8-azabicyclo[3.2.1]octane framework have demonstrated significant interaction with monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET). The affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the bicyclic ring system.
Research into a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives revealed their binding affinities for SERT and NET. nih.govnih.gov Structure-activity relationship (SAR) studies showed that modifications at the 8-position (the nitrogen atom) significantly influence potency and selectivity. For instance, substituting the 8-methyl group with a cyclopropylmethyl group can impart high selectivity for the dopamine transporter (DAT) over SERT. nih.govnih.gov Similarly, an 8-chlorobenzyl derivative was found to be highly selective for DAT over NET. nih.gov
Further studies on 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogs, where the nitrogen at the 8-position is replaced by sulfur, also showed potent inhibition of both SERT and DAT. nih.gov For example, the 3β-(3,4-dichlorophenyl) analog demonstrated potent binding to both transporters, while the corresponding unsaturated analog was a potent and highly selective DAT inhibitor with over 800-fold selectivity versus SERT. nih.gov The exploration of bridge-hydroxylated tropanes indicated that these modifications lead to higher DAT versus SERT selectivity compared to their unsubstituted counterparts. researchgate.net These findings underscore the chemical tractability of the 8-azabicyclo[3.2.1]octane core in developing ligands with specific profiles for monoamine transporters.
| Compound | Target | Binding Affinity (Kᵢ or IC₅₀, nM) | Selectivity |
|---|---|---|---|
| 8-Cyclopropylmethyl-3-[2-(diphenylmethoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane | DAT | 4.0 | SERT/DAT: 1060 |
| 8-(4-Chlorobenzyl)-3-[2-(diphenylmethoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane | DAT | 3.9 | NET/DAT: 1358 |
| 3β-(3,4-Dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]octane | SERT | 8.0 | - |
| 3-(3,4-Dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]oct-2-ene | DAT | 4.5 | >800-fold vs SERT |
Cholinergic System Ligand Activity
The 8-azabicyclo[3.2.1]octane structure is a well-established pharmacophore for interacting with the cholinergic system, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs). The "tropane motif," which is inherent to this scaffold, has been identified as a key structural feature for achieving selectivity for the α7 nAChR subtype. nih.gov
Derivatives of 8-azabicyclo[3.2.1]octane have been synthesized and evaluated as potential ligands for neuronal nAChRs. In one study, a series of 2- and 3-isoxazole substituted analogs were tested for their binding affinity using [³H]cytisine labeled rat brain preparations. nih.gov The stereochemistry of the isoxazole (B147169) substituent was found to be critical for potent binding. The 2β-isoxazolyl-8-azabicyclo[3.2.1]octane analog exhibited the highest potency in the series, with a binding affinity twice that of nicotine. nih.gov In contrast, the 3β-isomer showed moderate affinity, and the 2α- and 3α-isomers had significantly lower, micromolar affinities, highlighting the strict stereochemical requirements for high-affinity binding to nAChRs. nih.gov These findings demonstrate that the 8-azabicyclo[3.2.1]octane core can be effectively utilized to develop potent and selective ligands for specific nAChR subtypes.
| Compound | Binding Affinity (Kᵢ, nM) |
|---|---|
| 2β-Isoxazolyl-8-azabicyclo[3.2.1]octane | 3 |
| 3β-Isoxazolyl-8-azabicyclo[3.2.1]octane | 148 |
| 2α- and 3α-Isoxazolyl Isomers | Micromolar range |
In Vitro Metabolism and Biotransformation Studies
Understanding the metabolic fate of this compound analogs is crucial for drug development. In vitro studies using liver microsomes are commonly employed to identify potential metabolic pathways and resulting biotransformation products.
The in vitro metabolism of flubatine, an analog featuring the 6-(6-Fluoro-pyridin-3-yl)-8-aza-bicyclo[3.2.1]octan-3-ol structure, has been investigated using human and mouse liver microsomes (HLM and MLM). mdpi.com These studies revealed that both enantiomers of flubatine exhibited a high level of metabolic stability. The primary metabolic pathways identified were oxidation reactions. The main metabolites formed were monohydroxylated derivatives and the corresponding ketone, (±)-flubatine-3-one. mdpi.com To confirm the identity of these metabolites, reference standards, including the 3-hydroxy and 3-keto compounds, were synthesized. mdpi.com The study observed that both enantiomers were metabolized to a greater extent during incubation with MLM compared to HLM. mdpi.com These results indicate that oxidation of the 8-azabicyclo[3.2.1]octane ring is a key biotransformation route for this class of compounds.
Computational Chemistry and Molecular Modeling Studies of 2 Methyl 8 Azabicyclo 3.2.1 Octan 3 Ol and Its Derivatives
Quantum Chemical Calculations and Spectroscopic Analysis for Conformational Studies
The three-dimensional structure, or conformation, of 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol and its derivatives is fundamental to its biological function. Quantum chemical calculations, complemented by experimental spectroscopic data, are instrumental in elucidating the preferred conformations of this bicyclic system.
Crystal structure analyses of related derivatives, such as 2α,4α-dibenzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol, have unequivocally shown that the tropane (B1204802) ring system adopts a stable conformation where the six-membered piperidine (B6355638) ring is in a chair form and the five-membered pyrrolidine (B122466) ring is in an envelope form. uky.edunih.gov This fundamental chair-envelope conformation is a recurring structural motif in this class of compounds. researchgate.net
Quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to perform geometry optimizations and confirm the stability of these conformations. sbq.org.brresearchgate.net These calculations can determine the relative energies of different possible conformers (e.g., chair vs. boat forms of the piperidine ring), consistently predicting the chair conformation as the most stable. researchgate.net Furthermore, these theoretical methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation. For instance, DFT calculations are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δH and δC) for different conformers. sbq.org.brresearchgate.net The strong correlation between the calculated chemical shifts for a specific conformation and the experimentally measured NMR data provides robust evidence for the molecule's structure in solution. researchgate.net
| Computational Method | Application in Conformational Analysis | Key Findings |
| X-ray Crystallography | Determines the precise 3D structure in the solid state. nih.gov | Confirms the piperidine ring in a chair conformation and the pyrrolidine ring in an envelope conformation for tropane derivatives. uky.edunih.gov |
| Density Functional Theory (DFT) | Optimizes molecular geometry, calculates relative energies of conformers, and predicts spectroscopic data (NMR). sbq.org.brresearchgate.net | Predicts the chair conformer to be the most stable and calculates NMR chemical shifts that match experimental data. researchgate.net |
| Hartree-Fock (HF) | An ab initio method used for geometry optimization and conformational energy calculations. sbq.org.brresearchgate.net | Supports DFT findings regarding the stability of the chair conformation. researchgate.net |
| NMR Spectroscopy | Provides experimental data on the chemical environment of atoms, which is highly sensitive to molecular conformation. sbq.org.br | Experimental chemical shifts are used to validate the conformations predicted by computational methods. researchgate.net |
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. journalajst.com For derivatives of this compound, docking studies are crucial for understanding their interactions with biological targets, such as muscarinic acetylcholine (B1216132) receptors (mAChRs), with which tropane alkaloids are known to interact as competitive antagonists. ontosight.airesearchgate.netnih.gov
The docking process involves placing the ligand in the binding site of the receptor and evaluating its orientation and conformation using a scoring function. journalajst.com Studies involving tropane derivatives have shown that intermolecular hydrogen bonding and lipophilic interactions are critical for successful docking and strong binding. ijrpp.com The hydroxyl group at the C-3 position and the nitrogen atom at the N-8 position of the bicyclic core are key features for forming hydrogen bonds. uky.edunih.gov For example, in crystal structures of related compounds, intermolecular O-H···N hydrogen bonds are observed, which model the types of interactions that can occur within a receptor's binding pocket. nih.gov
In a molecular docking study of an aqueous extract, the compound 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- was docked against a transport protein, demonstrating the application of this technique to understand how these molecules interact with protein targets. ijrpp.com The results of such studies provide insights into the specific amino acid residues involved in binding and help explain the molecule's mechanism of action at a molecular level.
| Interaction Type | Key Molecular Feature | Role in Binding |
| Hydrogen Bonding | C3-hydroxyl group, N8-nitrogen atom nih.gov | Acts as a hydrogen bond donor (OH) and acceptor (N), forming critical connections with polar residues in the receptor binding site. uky.edu |
| Lipophilic Interactions | Bicyclic carbon framework | Interacts with nonpolar amino acid residues in the receptor, contributing to binding affinity. ijrpp.com |
| Steric Complementarity | Overall shape of the tropane skeleton | The rigid chair-envelope conformation fits into the specific topology of the receptor's binding pocket. uky.edu |
Conformational Landscape Exploration and Dynamics
While quantum chemical calculations can identify stable, low-energy conformations, molecules are not static. mdpi.com Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide a detailed view of the conformational landscape and dynamics of this compound, revealing how the molecule behaves in a dynamic, solvated environment that mimics physiological conditions. mdpi.comrsc.org
An MD simulation begins with a starting structure, often the lowest energy conformation determined by quantum mechanics, and calculates the forces on each atom. nih.gov Newton's laws of motion are then used to predict the movement of each atom over a very short time step, and the process is repeated millions of times to generate a trajectory of the molecule's motion. nih.gov
For the 8-azabicyclo[3.2.1]octane system, MD simulations can explore the flexibility of the piperidine and pyrrolidine rings, the rotation of substituents, and the transitions between different low-energy conformational states. escholarship.org These simulations show that while the chair-envelope conformation is the most populated state, the molecule can transiently access other conformations. uky.edunih.gov Understanding these dynamics is crucial, as a receptor may bind to a higher-energy, less common conformation of the ligand. nih.govescholarship.org MD simulations can therefore provide essential information for drug design by revealing the full range of shapes a molecule can adopt. mdpi.com
QSAR and Cheminformatics Applications for SAR Elucidation
Quantitative Structure-Activity Relationship (QSAR) studies are cheminformatics approaches that aim to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 8-azabicyclo[3.2.1]octane, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structure-activity relationship (SAR) for their activity as muscarinic receptor antagonists. nih.gov
In these studies, a set of structurally related compounds with known biological activities are aligned, and their 3D steric and electrostatic fields are calculated. nih.gov The QSAR model then correlates variations in these fields with changes in biological activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecule would likely enhance or decrease its activity. For example, a map might show that adding a bulky group in one region is favorable for activity, while adding an electronegative group in another region is unfavorable.
A 3D-QSAR study on 8-azabicyclo[3.2.1]octane analogs acting as muscarinic receptor blockers produced statistically reliable models. nih.gov The predictive ability of these models was validated, indicating they could be used to design novel antagonists with improved potency. nih.gov Such studies are essential for optimizing lead compounds in the drug discovery process. acs.org
| QSAR Model | Cross-validation (q²) | Correlation Coefficient (r²) | Predictive Use |
| CoMFA | 0.819 nih.gov | 0.991 nih.gov | Predicts activity based on steric and electrostatic fields. nih.gov |
| CoMSIA | 0.810 nih.gov | 0.988 nih.gov | Predicts activity based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov |
Advanced Research Applications and Future Directions for 2 Methyl 8 Azabicyclo 3.2.1 Octan 3 Ol in Chemical Biology
Development of Chemical Probes for Biological Systems
The rigid, three-dimensional structure of the 8-azabicyclo[3.2.1]octane scaffold makes it an ideal framework for the design of chemical probes. These specialized molecules are essential tools for target identification and validation in drug discovery. princeton.edu By strategically modifying the 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol core, researchers can develop high-affinity probes to investigate complex biological systems.
Functionalization of the scaffold with reporter groups such as fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels can transform the parent molecule into a powerful probe. princeton.eduresearchgate.netresearchgate.net For instance, a fluorescently-tagged derivative could be used in advanced imaging techniques to visualize the localization and dynamics of its target receptor in living cells. Similarly, incorporating a photo-affinity label, like a diazirine group, allows for covalent cross-linking to the biological target upon UV activation, enabling subsequent isolation and identification via proteomic methods. princeton.edu The 2-methyl group on the scaffold can play a crucial role in orienting the molecule within a binding pocket, potentially enhancing the specificity and efficiency of such probes.
Scaffold Derivatization for Novel Therapeutic Targets and Drug Discovery
The 8-azabicyclo[3.2.1]octane framework is considered a "privileged scaffold" in medicinal chemistry due to its proven ability to serve as a foundation for ligands targeting a diverse range of receptors and transporters. nih.gov Derivatization of this core, including analogues like this compound, has led to the discovery of potent and selective therapeutic agents. nih.govresearchgate.net
Structure-activity relationship (SAR) studies have shown that modifications at various positions on the tropane (B1204802) ring can dramatically influence binding affinity and selectivity. nih.govnih.govnih.gov The introduction of a methyl group at the C-2 position, as in the subject compound, can enhance lipophilicity and introduce specific steric interactions within the target's binding site, leading to improved potency or a modified pharmacological profile. researchgate.net This strategy has been successfully employed to develop compounds targeting the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and muscarinic acetylcholine (B1216132) receptors. nih.gov
Recent drug discovery efforts have utilized this scaffold to create novel modulators for various therapeutic targets, as detailed in the table below.
| Derivative Class | Therapeutic Target | Potential Application |
| Pyrazole (B372694) Azabicyclo[3.2.1]octane Sulfonamides | N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) | Management of inflammatory conditions. acs.orgnih.gov |
| Propanamide Derivatives | Vasopressin V1A Receptor | Not specified, antagonist activity. nih.gov |
| Benzylamine Derivatives | Neurokinin-1 (NK1) Receptor | Not specified, antagonist activity. nih.gov |
| 3β-Phenyltropane Analogs | Dopamine Transporter (DAT) | Treatment of cocaine use disorders. nih.govresearchgate.net |
These examples underscore the versatility of the 8-azabicyclo[3.2.1]octane scaffold and highlight the potential of methyl-substituted analogues in the continued search for novel therapeutics.
Innovative Methodologies for Bridged Bicyclic Synthesis
The synthesis of the 8-azabicyclo[3.2.1]octane core has been a long-standing challenge and a subject of extensive research. nih.gov While classic methods like the Robinson tropinone (B130398) synthesis were groundbreaking, modern organic chemistry has focused on developing more efficient and stereoselective strategies to access this important bicyclic system. nih.govrsc.org
Advanced synthetic approaches are crucial for producing specific stereoisomers of substituted tropanes like this compound, as biological activity is often highly dependent on stereochemistry. acs.org Key innovative methodologies include:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of ring-forming reactions. This includes rhodium-catalyzed cross-coupling reactions and enantioselective cycloadditions. nih.govnih.gov
Desymmetrization: Starting with an achiral or meso-tropinone derivative and using a chiral reagent or catalyst to introduce stereochemistry in a controlled manner. ehu.esresearchgate.net
Cascade Reactions: Multi-step transformations that occur in a single pot, such as 6π-electrocyclic ring-opening followed by a [3+2]-cycloaddition, to rapidly build the bicyclic core. researchgate.netnih.gov
Vinyl Aziridine Rearrangement: A modern approach that constructs the core through the rearrangement of an aziridinated cycloheptadiene intermediate, allowing for versatile late-stage functionalization. nih.govacs.org
These methods provide powerful tools for the efficient and enantioselective synthesis of complex tropane derivatives, facilitating the exploration of their therapeutic potential.
Interdisciplinary Research in Natural Products and Synthetic Chemistry
The 8-azabicyclo[3.2.1]octane skeleton is the defining structural feature of tropane alkaloids, a large family of over 200 natural products found predominantly in the Solanaceae and Erythroxylaceae plant families. wikipedia.orgnih.govnih.gov This family includes well-known compounds such as atropine, scopolamine, and cocaine. nih.govbeilstein-journals.org The study of synthetic analogues like this compound is deeply rooted in the interdisciplinary field that merges natural product chemistry with modern synthetic innovation.
Natural products provide the inspiration for designing new bioactive molecules. researchgate.net Synthetic chemists create novel analogues, like the 2-methyl variant, that are not found in nature to probe and potentially improve upon the biological activities of the parent natural products. This "natural product-inspired" synthesis allows for:
Exploration of Structure-Activity Relationships: Understanding how small structural changes, such as the addition of a methyl group, affect biological function. researchgate.net
Improvement of Pharmacological Properties: Modifying the natural scaffold to enhance potency, selectivity, or metabolic stability. nih.gov
Development of Novel Therapeutics: Using the natural product as a starting point for discovering drugs with entirely new applications. researchgate.net
This synergistic relationship drives progress in both fields. The challenges presented by the total synthesis of complex natural alkaloids spur the development of new synthetic methods, while the resulting synthetic analogues provide valuable tools for pharmacology and chemical biology. scilit.com
Q & A
Q. What are the common synthetic routes for 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol?
Answer: The synthesis typically involves:
- Bicyclic Framework Formation : A Diels-Alder reaction between a diene and dienophile to construct the azabicyclo[3.2.1]octane core .
- Functionalization : Introduction of the methyl group at position 2 and hydroxyl group at position 3 via stereoselective methods, such as reductive amination or hydroxylation with osmium tetroxide .
- Salt Formation : Reaction with hydrochloric acid to improve solubility and stability, yielding the hydrochloride salt .
Key analytical techniques (NMR, IR, mass spectrometry) confirm structural integrity .
Q. How is the compound structurally characterized in academic research?
Answer: Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to assign stereochemistry and confirm substituent positions .
- Infrared Spectroscopy (IR) : Identification of hydroxyl (-OH) and amine (-NH) functional groups .
- Mass Spectrometry (MS) : Determination of molecular weight and fragmentation patterns (e.g., m/z 141.21 for the free base) .
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .
Q. What biological activities are associated with this compound?
Answer: Reported activities include:
- Anticholinergic Effects : Blocks muscarinic acetylcholine receptors, relevant for motion sickness and overactive bladder .
- Dopaminergic Modulation : Binds dopamine D2-like receptors (Ki values in nM range), suggesting utility in Parkinson’s disease or addiction research .
- Analgesic Potential : Structural analogs show activity in pain models, though mechanisms remain under investigation .
Advanced Research Questions
Q. How do substituents on the aryl group influence dopamine receptor binding affinity?
Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., 4-Bromophenyl): Enhance binding to D2 receptors (e.g., compound 28 , Ki = 2.3 nM) but may reduce metabolic stability .
- Steric Effects : Bulky substituents (e.g., 2-naphthyl) decrease affinity due to steric clashes in the receptor pocket .
- Comparative Data :
| Substituent | D2 Receptor Ki (nM) | Metabolic Stability (t1/2) |
|---|---|---|
| 4-Fluorophenyl (27 ) | 5.8 | 45 min (human liver microsomes) |
| 2,3-Dichlorophenyl (26 ) | 1.9 | 32 min |
Q. How can researchers resolve contradictions in reported pharmacological data?
Answer: Contradictions often arise from:
Q. What strategies optimize pharmacokinetic properties of this scaffold?
Answer: Key modifications include:
Q. What role does this compound play in CNS drug development?
Answer: Its tropane-derived structure enables:
Q. How does structural modification affect 5-HT1A receptor interactions?
Answer: Replacing the aryl group with 8-azabicyclo[3.2.1]octan-3-ol enhances 5-HT1A antagonism. For example:
Q. What is the impact of stereoisomerism on biological activity?
Answer:
Q. How can computational modeling guide the design of derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
